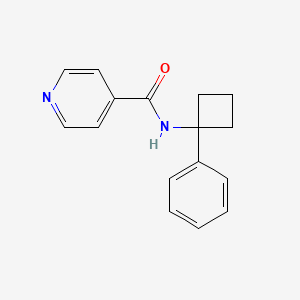
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide, also known as MCTA, is a chemical compound that belongs to the class of acetamide derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry. MCTA has been found to exhibit pharmacological properties that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide is not fully understood. However, studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also inhibits the activity of nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a versatile compound for studying various biological processes. However, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide. One area of interest is the development of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide analogs that exhibit improved pharmacological properties. Another area of interest is the study of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide involves the reaction between 4-methylcyclohexanone and thiophene-3-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the growth of cancer cells and induces apoptosis.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10-2-4-12(5-3-10)14-13(15)8-11-6-7-16-9-11/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPDVDMKWKACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)








